molecular formula C8H2Cl2F4O B2420592 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde CAS No. 2303565-55-9

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B2420592
CAS No.: 2303565-55-9
M. Wt: 261
InChI Key: LOPZUNVCXYRLGS-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F4O . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H4F4O/c9-7-3-1-2-6 (5 (7)4-13)8 (10,11)12/h1-4H .


Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethyl)benzaldehyde participates in the synthesis of 2-amino-5-trifluoromethylquinazoline . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 192.1104 . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes : Xiao-Yang Chen et al. (2017) described a method for the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using specific directing groups and oxidants. This research highlights the utility of benzaldehydes in complex organic syntheses (Chen, Sorensen, & Ozturk, 2017).

  • Synthesis of Novel Trisubstituted Ethylenes : Abdelhamid et al. (2021) explored the synthesis of novel trisubstituted ethylenes, including those derived from benzaldehydes. These compounds were copolymerized with styrene, indicating potential applications in polymer chemistry (Abdelhamid et al., 2021).

Polymer Science and Materials Engineering

  • Facile Synthesis of Fluorinated Microporous Polyaminals : Guiyang Li et al. (2016) utilized benzaldehyde derivatives for the synthesis of microporous polyaminals, which showed increased surface areas and potential for CO2 adsorption. This application is crucial for environmental remediation and gas separation technologies (Li, Zhang, & Wang, 2016).

Pharmaceutical and Medicinal Chemistry

  • Synthesis and Anticancer Activity of Fluorinated Analogues of Combretastatin A-4 : Lawrence et al. (2003) focused on synthesizing fluorinated benzaldehydes and their application in developing anticancer combretastatins. This research opens pathways for novel therapeutic agents (Lawrence et al., 2003).

Safety and Hazards

The compound is classified as a flammable liquid (Category 4), with acute toxicity when ingested (Category 4). It can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .

Future Directions

The trifluoromethyl group, which is present in 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde, is a key structural ingredient for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions of this compound could involve its use in the development of new agrochemical and pharmaceutical compounds.

Properties

IUPAC Name

2,4-dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F4O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPZUNVCXYRLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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